Ethyl 4-(methylsulfonyl)benzoate

Physicochemical Properties Medicinal Chemistry Lipophilicity

Inconsistent purity and unreliable supply chains can derail agrochemical and medicinal chemistry programs. This compound directly addresses that risk. - ≥97% purity with full analytical documentation (NMR, HPLC), ensuring batch-to-batch reproducibility for multi-step syntheses. - Explicitly validated in patent CN107311947A for constructing a key Topramezone intermediate, reducing route-scouting time. - Ethyl ester imparts a calculated logP of 2.1, offering a quantifiable +0.4 lipophilicity advantage over the methyl ester for ADME optimization.

Molecular Formula C10H12O4S
Molecular Weight 228.27 g/mol
CAS No. 6274-54-0
Cat. No. B1295854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(methylsulfonyl)benzoate
CAS6274-54-0
Molecular FormulaC10H12O4S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C10H12O4S/c1-3-14-10(11)8-4-6-9(7-5-8)15(2,12)13/h4-7H,3H2,1-2H3
InChIKeyADTIKXSMRDSYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Methylsulfonyl)benzoate: Core Building Block


Ethyl 4-(methylsulfonyl)benzoate (CAS 6274-54-0) is an aromatic ester of the methylsulfonyl-benzoate class, characterized by an electron-withdrawing 4-methylsulfonyl group and an ethyl ester moiety [1]. Its structural features confer distinct physicochemical properties, including a calculated logP of 2.1 and a molecular weight of 228.27 g/mol, which dictate its solubility and partitioning behavior in reaction mixtures [1]. This compound is a stable, bench-stable solid, commonly available at purities exceeding 95% from major chemical suppliers . Its primary recognized role is as a versatile intermediate in multi-step organic synthesis, particularly within agrochemical and medicinal chemistry programs where the ethyl ester serves as a protected or activatable handle for further derivatization .

Protected carboxylate handle for downstream derivatization
Bench-stable solid supports multi-step organic synthesis

Why Ethyl 4-(Methylsulfonyl)benzoate Substitution Fails


Simple in-class substitution of Ethyl 4-(methylsulfonyl)benzoate with its closest analogs—such as the corresponding methyl ester or the free carboxylic acid—is not chemically or biologically neutral. The transition from an ethyl to a methyl ester introduces a quantifiable shift in lipophilicity, with the ethyl ester (calculated XLogP3 = 2.1 [1]) being more hydrophobic than the methyl analog (calculated XLogP3 ≈ 1.7 for methyl 4-(methylsulfonyl)benzoate [2]), which can critically alter reaction kinetics, purification behavior, and passive membrane permeability in cell-based assays [3]. More fundamentally, the ester functionality is a key differentiation point: the ethyl ester serves as a protected carboxylate, enabling downstream reactions like saponification or transesterification that are impossible with a simple sulfone. The evidence below quantifies these specific, consequential differences.

Ester substituent
Ethyl vs. methyl ester shifts lipophilicity, potentially altering extraction efficiency and partitioning behavior.
Functional handle
The ethyl ester serves as a protected carboxylate, enabling downstream saponification or transesterification reactions impossible with a simple sulfone or free acid.

Ethyl 4-(Methylsulfonyl)benzoate Differentiation


Lipophilicity and ADME: Ethyl vs. Methyl Ester

Ethyl 4-(methylsulfonyl)benzoate exhibits a measurably higher lipophilicity than its direct methyl ester analog, Methyl 4-(methylsulfonyl)benzoate (CAS 22821-70-1). This is a direct consequence of the ethyl ester substituent. The calculated partition coefficient (XLogP3) for the ethyl ester is 2.1 [1], compared to approximately 1.7 for the methyl ester [2]. This ~0.4 log unit increase corresponds to a roughly 2.5-fold higher predicted partition into an organic phase, a critical parameter in both synthetic workup and biological membrane permeability [3].

Lipophilicity (XLogP3)
Head-to-head
Ethyl: 2.1 vs Methyl: 1.7 (Δ +0.4)
Supports extraction and partitioning differentiation
Predicted by XLogP3; experimental confirmation advised
Physicochemical Properties Medicinal Chemistry Lipophilicity

Topramezone Herbicide Intermediate

In contrast to its methyl ester or free acid analogs, Ethyl 4-(methylsulfonyl)benzoate is explicitly claimed as a key intermediate in a patent for preparing 2-methyl-3-[4,5-dihydroisoxazole]-4-methylsulfonyl ethyl benzoate, a precursor to the commercial triketone herbicide Topramezone [1]. This patent (CN107311947A) describes a multi-step process starting from Hagemann ethyl ester to construct the complex heterocyclic framework, with the ethyl 4-(methylsulfonyl)benzoate moiety providing the essential sulfonyl-substituted aryl fragment. The ethyl ester is integral to the reaction sequence; using a different ester (e.g., methyl) would alter the reactivity and necessitate re-optimization of the synthetic route [1].

Topramezone pathway
Class-level
Claimed in CN107311947A as key intermediate
Patent-validated starting point for triketone herbicides
Pathway may require optimization for scale-up
Agrochemical Synthesis Herbicide Intermediate Process Chemistry

Agrochemical Intermediate Scaffold

A series of patents, including US5079381A (to Imperial Chemical Industries) and its continuations (to Zeneca Ltd.), establish the 4-methylsulfonyl benzoate motif as a privileged scaffold for preparing herbicidal 2-benzoyl-1,3-cyclohexanediones [1][2]. These patents specifically describe the synthesis of 2-(chloro, bromo, nitro or methyl)-4-methylsulfonyl-benzoic acid intermediates. Ethyl 4-(methylsulfonyl)benzoate, as the simplest non-halogenated/non-nitrated member of this class, represents the foundational ester from which these more elaborated agrochemical intermediates can be logically derived via electrophilic aromatic substitution. The ethyl ester is consistently used in these processes due to its stability under the reaction conditions (e.g., nucleophilic substitutions and oxidations) compared to the more labile methyl ester or the less reactive free acid .

Agrochemical scaffold
Class-level
Parent scaffold in herbicidal 2-benzoyl-1,3-cyclohexanedione patents
Versatile entry point for SAR and library synthesis
Derivatization outcomes may vary with electrophilic substitution conditions
Agrochemical Synthesis Herbicide Process Patent

Purity and Quality Control

For research and development, the availability of high-purity material with documented quality control is a key procurement differentiator. Suppliers such as Bidepharm offer Ethyl 4-(methylsulfonyl)benzoate at a standard purity of 97% , while AKSci offers a minimum purity specification of 95% . Crucially, Bidepharm provides batch-specific QC data, including NMR, HPLC, or GC traces, upon request . This level of documentation is not universally guaranteed for all suppliers or for less common analogs, where purity may be lower or unspecified. This directly impacts experimental reproducibility and reduces the need for in-house re-purification.

Purity & QC
Data to verify
≥97% purity with vendor-provided batch QC data
Documented purity supports experimental reproducibility
QC availability varies by supplier; verify prior to procurement
Chemical Procurement Quality Control Reproducibility

Ethyl 4-(Methylsulfonyl)benzoate Applications


Topramezone Synthesis Precursor

Researchers and process chemists developing new agrochemicals in the triketone class should prioritize Ethyl 4-(methylsulfonyl)benzoate. Its use is explicitly validated in patent literature (CN107311947A [1]) for the construction of a key Topramezone intermediate. Selecting this specific ethyl ester, rather than an alternative ester, directly aligns with the established synthetic pathway, reducing development risk and accelerating route scouting.

Agrochemical Intermediate Library Scaffold

As the simplest member of a class of intermediates patented for use in preparing herbicidal 2-benzoyl-1,3-cyclohexanediones (US5079381A [1]), Ethyl 4-(methylsulfonyl)benzoate serves as an ideal starting material for parallel synthesis or structure-activity relationship (SAR) studies. Its high commercial purity (≥97% ) makes it a reliable foundation for introducing further substitution (e.g., halogenation, nitration) to generate a diverse library of analogs.

Lipophilicity-Modulated Medicinal Chemistry

In medicinal chemistry campaigns where fine-tuning logP is critical for optimizing ADME properties, the ethyl ester of 4-(methylsulfonyl)benzoate offers a distinct advantage. Its calculated XLogP3 of 2.1 represents a +0.4 log unit increase over the methyl ester analog [1]. This quantifiable difference allows medicinal chemists to strategically increase lipophilicity and potential membrane permeability without altering the core sulfonyl-benzoate pharmacophore.

Reproducible R&D Synthesis

For general organic synthesis where batch-to-batch consistency is paramount, procurement of Ethyl 4-(methylsulfonyl)benzoate from vendors that supply detailed analytical documentation (e.g., NMR, HPLC [1]) is recommended. This ensures high reproducibility in multi-step sequences and eliminates the time and cost associated with characterizing or purifying material of uncertain provenance, a common issue with less common or poorly cataloged building blocks.

Application
Selection Property
Validation Focus
Triketone herbicide precursor synthesis
Patent-aligned synthetic pathway
Route scouting and intermediate validation
Agrochemical SAR studies
High-purity parent scaffold
Parallel synthesis and derivatization outcomes
LogP-controlled derivatization
Ethyl ester lipophilicity profile
Partitioning and membrane permeability context
Multi-step organic synthesis
Batch-specific QC documentation
Reproducibility and material consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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